4-Nitro-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Nitro-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3F3N2O2 and a molecular weight of 216.12 g/mol . It is a white to light yellow crystalline powder that is used primarily in research and industrial applications . The compound is known for its strong electron-withdrawing nitro and trifluoromethyl groups, which significantly influence its chemical reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Nitro-2-(trifluoromethyl)benzonitrile involves the reaction of 3-nitro-4-chlorobenzotrifluoride with cyanide in the presence of catalysts such as cuprous bromide and nickel bromide . The reaction is typically carried out under nitrogen protection and involves heating the mixture to temperatures between 185 to 195°C for 5 to 9 hours . The product is then purified through rectification .
Industrial Production Methods
In industrial settings, the preparation of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitro-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The nitro group activates the aromatic ring towards nucleophilic attack, allowing for substitution reactions with nucleophiles such as amines.
Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include amines and alkoxides, typically under basic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Aromatics: Nucleophilic substitution results in various substituted aromatic compounds.
Carboxylic Acids: Hydrolysis of the nitrile group produces carboxylic acids.
Scientific Research Applications
4-Nitro-2-(trifluoromethyl)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Nitro-2-(trifluoromethyl)benzonitrile is largely dependent on its functional groups. The nitro group is a strong electron-withdrawing group, which makes the aromatic ring more susceptible to nucleophilic attack . The trifluoromethyl group also contributes to the compound’s reactivity by further stabilizing the negative charge developed during nucleophilic substitution reactions . These properties make the compound a valuable intermediate in various chemical syntheses .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzonitrile: Lacks the trifluoromethyl group, making it less electron-withdrawing and less reactive in nucleophilic aromatic substitution reactions.
2-Nitrobenzonitrile: The nitro group is positioned differently, affecting the compound’s reactivity and the types of reactions it undergoes.
4-Cyano-3-trifluoromethylaniline: Contains an amino group instead of a nitro group, leading to different reactivity and applications.
Uniqueness
4-Nitro-2-(trifluoromethyl)benzonitrile is unique due to the presence of both nitro and trifluoromethyl groups, which significantly enhance its reactivity and make it a versatile intermediate in organic synthesis . The combination of these functional groups allows for a wide range of chemical transformations, making it valuable in both research and industrial applications .
Properties
IUPAC Name |
4-nitro-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N2O2/c9-8(10,11)7-3-6(13(14)15)2-1-5(7)4-12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKQJEFSEQHGTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50379692 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
320-47-8 | |
Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320478 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-NITRO-2-(TRIFLUOROMETHYL)BENZONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZK23R6C2V | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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